REACTION_SMILES
|
[C:25](=[O:26])([OH:27])[O-:28].[CH2:1]([CH3:2])[C:3]12[C:4](=[O:21])[CH2:5][CH2:6][CH:7]1[CH:8]1[CH:9]([CH2:10][CH2:11]2)[C:12]2=[C:17]([CH2:16][C:15](=[O:20])[CH2:14][CH2:13]2)[CH2:18][CH2:19]1.[CH3:22][OH:23].[ClH:24].[Na+:29].[OH2:30]>>[CH2:1]([CH3:2])[C:3]12[C:4](=[O:21])[CH2:5][CH2:6][CH:7]1[CH:8]1[CH:9]([CH2:10][CH2:11]2)[CH:12]2[CH2:13][CH2:14][C:15](=[O:20])[CH:16]=[C:17]2[CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CCC12CCC3C4=C(CCC3C1CCC2=O)CC(=O)CC4
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC12CCC3C4=C(CCC3C1CCC2=O)CC(=O)CC4
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC12CCC3C4CCC(=O)C=C4CCC3C1CCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:25](=[O:26])([OH:27])[O-:28].[CH2:1]([CH3:2])[C:3]12[C:4](=[O:21])[CH2:5][CH2:6][CH:7]1[CH:8]1[CH:9]([CH2:10][CH2:11]2)[C:12]2=[C:17]([CH2:16][C:15](=[O:20])[CH2:14][CH2:13]2)[CH2:18][CH2:19]1.[CH3:22][OH:23].[ClH:24].[Na+:29].[OH2:30]>>[CH2:1]([CH3:2])[C:3]12[C:4](=[O:21])[CH2:5][CH2:6][CH:7]1[CH:8]1[CH:9]([CH2:10][CH2:11]2)[CH:12]2[CH2:13][CH2:14][C:15](=[O:20])[CH:16]=[C:17]2[CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CCC12CCC3C4=C(CCC3C1CCC2=O)CC(=O)CC4
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC12CCC3C4=C(CCC3C1CCC2=O)CC(=O)CC4
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC12CCC3C4CCC(=O)C=C4CCC3C1CCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |